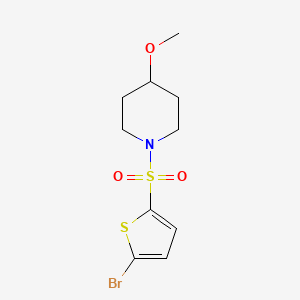

1-((5-Bromothiophen-2-yl)sulfonyl)-4-methoxypiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

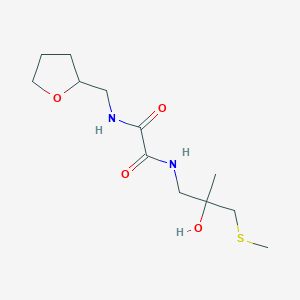

1-((5-Bromothiophen-2-yl)sulfonyl)-4-methoxypiperidine, also known as BTPMP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of piperidine derivatives and has been extensively studied for its potential applications in drug discovery and development.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The thiophene moiety, present in “1-((5-Bromothiophen-2-yl)sulfonyl)-4-methoxypiperidine”, is a common feature in many therapeutic agents. This compound can be used as a precursor for synthesizing various drugs with potential anti-inflammatory, anti-psychotic, anti-arrhythmic, and anti-anxiety properties . Its structural versatility allows for the creation of a wide range of pharmacologically active molecules.

Material Science

In material science, this compound’s derivatives could be utilized to develop new materials with unique electrical and optical properties. Thiophene derivatives are known for their conductive properties, making them suitable for use in organic semiconductors and solar cells .

Organic Synthesis

As a building block in organic synthesis, “1-((5-Bromothiophen-2-yl)sulfonyl)-4-methoxypiperidine” can be employed to construct complex molecular architectures. Its reactivity with various organic reagents can lead to the formation of novel organic compounds with potential applications in different chemical industries.

Antimicrobial Agents

The thiophene ring system has been associated with antimicrobial activity. Derivatives of this compound could be explored for their efficacy against a range of microbial pathogens, contributing to the development of new antibiotics .

Kinase Inhibition

Kinases are crucial enzymes in cell signaling pathways, and their inhibition can be therapeutic in various diseases, including cancer. The structural flexibility of thiophene derivatives allows for the design of kinase inhibitors that can selectively target abnormal cell growth .

Anti-Cancer Research

Thiophene derivatives have shown promise in anti-cancer research due to their ability to interfere with cell division and proliferation. “1-((5-Bromothiophen-2-yl)sulfonyl)-4-methoxypiperidine” could serve as a scaffold for developing novel anti-mitotic agents .

Mecanismo De Acción

Mode of Action

Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. The sulfonyl group in the compound could potentially act as an electron-withdrawing group, influencing the compound’s interaction with its targets .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which affects its efficacy and safety profile .

Result of Action

The molecular and cellular effects of “1-((5-Bromothiophen-2-yl)sulfonyl)-4-methoxypiperidine” are currently unknown. Understanding these effects requires further experimental studies .

Propiedades

IUPAC Name |

1-(5-bromothiophen-2-yl)sulfonyl-4-methoxypiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO3S2/c1-15-8-4-6-12(7-5-8)17(13,14)10-3-2-9(11)16-10/h2-3,8H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOHCFCJRCVKBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-Bromothiophen-2-yl)sulfonyl)-4-methoxypiperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea](/img/structure/B2861056.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2861057.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2861063.png)

![2,5-dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide](/img/structure/B2861064.png)

![N-[cyano(2-methoxyphenyl)methyl]-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxamide](/img/structure/B2861066.png)

![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2861069.png)

![(1R,9R)-11-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene](/img/structure/B2861074.png)

![1-(4-chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2861077.png)